molecular formula C19H23NO2 B2692192 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methoxyphenyl)ethan-1-one CAS No. 2195875-42-2

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methoxyphenyl)ethan-1-one

Cat. No.: B2692192
CAS No.: 2195875-42-2
M. Wt: 297.398
InChI Key: NTWRYZCJNVKHAQ-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core substituted with a cyclopropylidene group at the 3-position and a 4-methoxyphenyl ethanone moiety at the 8-position. The bicyclic framework provides structural rigidity, while the 4-methoxyphenyl group contributes electronic effects via its electron-donating methoxy substituent.

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-22-18-8-2-13(3-9-18)10-19(21)20-16-6-7-17(20)12-15(11-16)14-4-5-14/h2-3,8-9,16-17H,4-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWRYZCJNVKHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methoxyphenyl)ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalytic systems and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methoxyphenyl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference ID
Target Compound 8-azabicyclo[3.2.1]octane 3-Cyclopropylidene, 4-methoxyphenyl ~325 (estimated) Rigid framework, electron-rich aryl
1-{3-Cyclopropylidene...-2-(2-methylphenoxy)ethan-1-one 8-azabicyclo[3.2.1]octane 3-Cyclopropylidene, 2-methylphenoxy 323.42 Increased steric hindrance
BK63156 8-azabicyclo[3.2.1]octane 3-Triazolyl, 4-methoxyphenylpropanone 340.42 Enhanced hydrogen bonding
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e) Linear chain Sulfanylidene, 4-methoxyphenyl 226.29 High electrophilicity, MP: 137–138°C
Tropifexor 8-azabicyclo[3.2.1]octane Benzothiazole-carboxylic acid, oxazole 628.57 FXR agonist, high target specificity

Key Research Findings

  • Steric Considerations : Cyclopropylidene analogs exhibit constrained geometries, which may limit conformational flexibility but improve selectivity .
  • Biological Activity : Substitution patterns (e.g., triazole in BK63156, chloro in Compound 24) significantly influence pharmacological profiles, highlighting the importance of substituent optimization .

Biological Activity

The compound 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methoxyphenyl)ethan-1-one is a member of the bicyclic alkaloids, specifically characterized by its unique structural features that include a cyclopropylidene moiety and a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which can be attributed to its structural characteristics.

Structural Characteristics

The molecular formula of this compound is C18H20N2OC_{18}H_{20}N_{2}O, with a molecular weight of approximately 284.37 g/mol. The presence of both nitrogen and oxygen atoms in its structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities, including:

  • Anticholinergic Effects : Similar compounds have shown significant anticholinergic properties, making them candidates for treating conditions like motion sickness and muscle spasms.
  • Analgesic Properties : The bicyclic structure is often associated with analgesic effects, potentially useful in pain management therapies.
  • Nematicidal Activity : Some derivatives have demonstrated nematicidal activity against root-knot nematodes, indicating potential agricultural applications.

Case Studies and Experimental Results

  • Nematicidal Activity : A related compound demonstrated an inhibition rate of 84% against Meloidogyne incognita at a concentration of 160 mg/L in vitro, showcasing the potential for agricultural pest control applications .
  • Pharmacological Studies : A study focusing on derivatives of the 8-azabicyclo[3.2.1]octane scaffold indicated that modifications to the substituents significantly influenced their pharmacological profiles, suggesting that the introduction of different functional groups could enhance or alter their biological activity .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Research has shown that:

  • The cyclopropylidene group may facilitate unique interactions with receptors due to its three-membered ring structure, which can influence binding affinities and selectivity.
  • The methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
8-Azabicyclo[3.2.1]octaneBasic bicyclic structureAnticholinergic effects
8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octaneChlorobenzoyl substitutionAnalgesic properties
3-[(4-methoxyphenyl)imino]-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-oneComplex derivativeNematicidal activity

Q & A

Q. What are the key synthetic strategies for synthesizing this bicyclic compound, and how can reaction conditions be optimized?

The synthesis involves three critical steps: (i) cyclization to form the 8-azabicyclo[3.2.1]octane core, (ii) introduction of the cyclopropylidene group via [2+2] cycloaddition, and (iii) coupling the 4-methoxyphenyl ethanone moiety using Suzuki-Miyaura cross-coupling. Optimization requires precise control of temperature (e.g., −78°C for cyclopropylidene formation) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling). Purity is enhanced via HPLC and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

High-resolution mass spectrometry (HRMS) confirms molecular weight (±1 ppm accuracy), while ¹H/¹³C NMR resolves bicyclic and aromatic protons (e.g., cyclopropylidene protons at δ 1.2–1.8 ppm). IR spectroscopy identifies ketone (C=O stretch at ~1700 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹). Purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers design preliminary biological assays to assess its pharmacological potential?

Initial screens should include:

  • Target-based assays : Binding affinity to tropane alkaloid receptors (e.g., serotonin/dopamine transporters) using radioligand displacement.
  • Cellular viability assays : Cytotoxicity profiling in HEK-293 or HepG2 cells (IC₅₀ determination via MTT assay).
  • Metabolic stability : Microsomal incubation (human liver microsomes) to estimate half-life .

Advanced Research Questions

Q. How can structural modifications to the bicyclic core or substituents enhance selectivity for neurological targets?

Rational modifications include:

  • Replacing the cyclopropylidene with a carbonyl group to modulate ring strain and receptor binding.
  • Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve blood-brain barrier permeability.
  • Molecular docking (using AutoDock Vina) to predict interactions with monoamine transporters .

Q. What experimental and computational methods resolve contradictions in spectral data or biological activity?

Contradictions arise from stereochemical ambiguity or polymorphic forms. Solutions:

  • 2D NMR (NOESY/ROESY) : Assigns stereochemistry of the bicyclic core.
  • X-ray crystallography : Resolves absolute configuration.
  • MD simulations : Predicts conformational flexibility impacting receptor binding .

Q. How can researchers design multi-target interaction studies to evaluate off-target effects?

Use a tiered approach:

  • Primary screen : Broad-spectrum kinase/GPCR profiling (Eurofins Cerep Panels).
  • Secondary validation : CRISPR-Cas9 knockout models to confirm target relevance.
  • Systems pharmacology : Network analysis (Cytoscape) to map off-target pathways .

Methodological Guidance for Data Interpretation

Q. What statistical models are appropriate for analyzing dose-response relationships in heterogeneous datasets?

  • Non-linear regression (GraphPad Prism) for IC₅₀/EC₅₀ calculations.
  • Mixed-effects models (R/lme4) to account for batch variability.
  • Bayesian hierarchical modeling for integrating in vitro/in vivo data .

Q. How can researchers validate the compound’s metabolic pathways in preclinical models?

  • LC-MS/MS metabolomics : Identify Phase I/II metabolites in hepatocyte incubations.
  • Stable isotope tracing : Use ¹³C-labeled compound to track metabolic fate.
  • CYP450 inhibition assays (fluorogenic substrates) to pinpoint enzyme interactions .

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